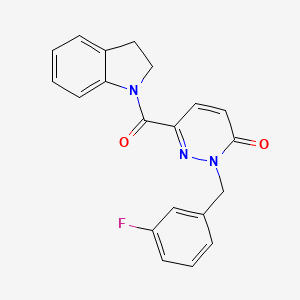

2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one, also known as FGIN-1-27, is a synthetic compound that belongs to the pyridazinone family. It has gained attention in the scientific community due to its potential applications in the field of neuroscience. FGIN-1-27 has been studied for its ability to stimulate the growth of new neurons in the brain, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorine-Containing Heterocycles

Recent studies have demonstrated the synthesis of new fluorine-containing heterocycles, such as 2-pyrrolyl- and 2-indolyl-substituted 1,3-benzothiazin-4-ones, by reacting o-fluorobenzoyl isothiocyanates with C-nucleophilic compounds followed by base-catalyzed cyclization. These compounds have been characterized by various spectroscopic methods and exhibit potential for further biological evaluation due to their unique structural features (Nosova et al., 2019).

Antimicrobial Activity Evaluation

Some studies focused on synthesizing new heterocyclic compounds starting from isonicotinic acid hydrazide, leading to the formation of compounds with potential antimicrobial activity. This involves the synthesis of triazoles and their derivatives, indicating the versatility of heterocyclic compounds in contributing to the development of new antimicrobial agents (Bayrak et al., 2009).

Antioxidant Activity

The ultrasound-assisted synthesis of 3-selanyl-1H-indole and imidazo[1,2-a]pyridine derivatives, and their evaluation for antioxidant activity, reveals the potential of these compounds in reducing oxidative stress. This pharmacological activity is crucial for various biological applications where the reduction of oxidative stress is essential, showcasing the role of these compounds in developing antioxidant therapies (Vieira et al., 2017).

Anticancer Activity

The synthesis and biological evaluation of new heterocycles based on the indole moiety have led to the identification of compounds with promising anticancer activity. Through various synthetic routes, compounds have been developed and tested against different cancer cell lines, highlighting the potential of these molecules as anticancer agents (Kandile et al., 2015).

Myocardial Perfusion Imaging

The synthesis and evaluation of 18F-labeled pyridaben analogues for myocardial perfusion imaging with PET demonstrate the application of heterocyclic compounds in the field of diagnostic imaging. These studies have identified compounds with high heart uptake and low background uptake, making them suitable candidates for myocardial perfusion imaging agents (Mou et al., 2012).

Eigenschaften

IUPAC Name |

6-(2,3-dihydroindole-1-carbonyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O2/c21-16-6-3-4-14(12-16)13-24-19(25)9-8-17(22-24)20(26)23-11-10-15-5-1-2-7-18(15)23/h1-9,12H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZZJQOQOPIROR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-diallylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2575933.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2575935.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2575937.png)

![N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide](/img/structure/B2575938.png)

![3-Amino-1-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B2575939.png)

![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl 3-(6-chloropyridine-3-sulfonamido)propanoate](/img/structure/B2575942.png)

![N-(2,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2575947.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2575949.png)